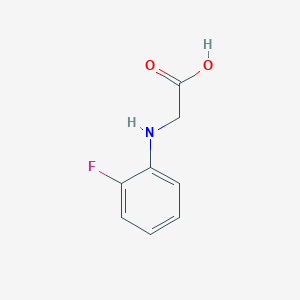

N-o-Fluorophenylglycine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-fluoroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRLZZBUWJOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409125 | |

| Record name | N-o-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-42-6 | |

| Record name | N-o-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-FLUOROANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control for N O Fluorophenylglycine and Its Derivatives

Chiral Synthesis Approaches for N-o-Fluorophenylglycine Enantiomers

Directly synthesizing a specific enantiomer of this compound offers an efficient route that avoids the 50% theoretical yield limit of classical resolution. These approaches often employ enzymatic or catalytic systems to induce stereoselectivity.

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biocatalysts, offering a powerful method for producing chiral amino acids. Enzymes such as amidases and penicillin G acylase (PGA) are particularly effective due to their excellent enantioselectivity in hydrolyzing N-acyl-phenylglycine derivatives. In a typical kinetic resolution process, the enzyme selectively hydrolyzes one enantiomer of a racemic N-acyl-fluorophenylglycine mixture, leaving the other N-acyl enantiomer unreacted. This allows for the separation of the resulting free L-amino acid from the unreacted D-amino acid derivative. For instance, a recombinant PGA from Bacillus megaterium has demonstrated high hydrolytic activity and excellent enantioselectivity (E > 200) toward N-phenylacetyl derivatives of various non-natural 2-aryl-amino acids, achieving >99.9% enantiomeric excess (ee). Another approach involves the enantioselective amination of a prochiral keto acid, such as (2-fluorophenyl)glyoxylic acid, using an enzyme like leucine (B10760876) dehydrogenase (LeuDH) to produce the desired (S)-amino acid.

Table 1: Chemoenzymatic Methods for Chiral Amino Acid Synthesis

| Enzyme Class | Typical Substrate | Reaction Type | Key Advantage |

|---|---|---|---|

| Penicillin G Acylase (PGA) | Racemic N-phenylacetyl-2-fluorophenylglycine | Enantioselective hydrolysis | High enantioselectivity (E > 200) |

| Leucine Dehydrogenase (LeuDH) | (2-fluorophenyl)glyoxylic acid | Reductive amination | Direct conversion of prochiral ketone |

Asymmetric catalysis utilizes chiral catalysts, typically transition metal complexes with chiral ligands, to create a chiral environment that favors the formation of one enantiomer over the other. This approach is a cornerstone of modern chemistry for producing enantiopure molecules efficiently. For fluorinated amino acids, rhodium-catalyzed asymmetric synthesis has been explored. For example, a chiral diene/rhodium complex can catalyze the reaction of propargyl difluorides with alkylzincs to produce axially chiral fluorinated allenes with up to 99% ee, demonstrating the potential for creating fluorine-bearing stereocenters with high enantioselectivity. The development of chiral frustrated Lewis pairs (FLPs) has also emerged as a metal-free alternative for asymmetric reactions, including hydrogenations, which can be applied to the synthesis of chiral amines and amino acids.

Table 2: Examples of Asymmetric Catalysis for Fluorinated Compounds

| Catalyst System | Reaction Type | Substrate Type | Reported Enantioselectivity |

|---|---|---|---|

| Chiral Diene-Rhodium Complex | Alkylation/Defluorination | Propargyl difluorides | Up to 99% ee |

| Rhodium(I)/Bisoxazolinephosphine | Dynamic Kinetic Asymmetric Allylation | Racemic allylic carbonates | Up to 99% ee |

The development of novel chemical reactions that can introduce fluorine with stereocontrol is an active area of research. One such method is the palladium(II)-catalyzed diastereoselective fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives. This strategy allows for the direct and site-selective installation of a fluorine atom. Another important strategy involves the use of fluorinated building blocks in reactions catalyzed by organocatalysts. For instance, organocatalysts derived from quinidine (B1679956) can facilitate reactions that create fluorinated stereocenters with excellent enantiomeric and diastereomeric ratios. Cross-coupling strategies, such as the Negishi cross-coupling, have also been instrumental in accessing a variety of fluorinated unnatural amino acids from halo-amino acid precursors. These methodologies expand the toolkit available for synthesizing complex fluorinated molecules like this compound.

Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Crystallization-based methods are among the most common and industrially viable techniques.

This classical resolution technique involves reacting a racemic mixture, such as DL-N-o-Fluorophenylglycine, with an enantiomerically pure chiral resolving agent, typically an acid or a base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing it to be separated by filtration. The desired enantiomer can then be liberated from the purified diastereomeric salt. Common resolving agents for amino acids include chiral acids like (+)-10-camphorsulfonic acid and tartaric acid derivatives. A variation of this method is crystallization-induced dynamic resolution, where the unwanted enantiomer is racemized in solution as the desired enantiomer crystallizes, theoretically allowing for a 100% yield of a single enantiomer. For example, 2-fluorophenylglycine amide has been shown to form conglomerates that can be deracemized by grinding under conditions that allow for racemization in the solution phase.

Table 3: Common Chiral Resolving Agents for Amino Acids

| Resolving Agent | Type | Typically Resolves | Principle of Separation |

|---|---|---|---|

| (+)-10-Camphorsulfonic acid | Chiral Acid | Racemic amines/amino acids | Diastereomeric salt formation |

| (R,R)-Tartaric Acid | Chiral Acid | Racemic amines/amino acids | Diastereomeric salt formation |

| (-)-Proline | Chiral Amino Acid | Racemic acids | Diastereomeric salt formation |

The "Dutch Resolution" is an advanced resolution technique that utilizes a mixture of structurally related resolving agents. It has been observed that resolving a racemate with a mixture of resolving agents can be more effective than using a single agent, particularly when dealing with compounds that form solid solutions. Research has shown that 4-fluorophenylglycine can be resolved with (+)-10-camphorsulfonic acid, but only when DL- or D-(-)-phenylglycine is added to the system. In this process, mixed crystals are formed consisting of the (+)-10-camphorsulfonic acid salts of the D-(-)-enantiomers of both phenylglycine and the target 4-fluorophenylglycine. The crystal lattice of these mixed salts can accommodate a certain percentage of the substituted phenylglycine, leading to the desired resolution. This behavior is characteristic of solid solution formation and has been confirmed by differential scanning calorimetry (DSC) and X-ray crystal structure determination. The use of nucleation inhibitors can further enhance the process by widening the metastable zone of the more soluble diastereomeric salt, facilitating the crystallization of the less soluble one.

Table 4: Example of Dutch Resolution for 4-Fluorophenylglycine

| Resolving Agent Mixture | Target Compound | Result | Key Finding |

|---|---|---|---|

| (+)-10-Camphorsulfonic acid + D-(-)-Phenylglycine | Racemic 4-Fluorophenylglycine | Formation of mixed crystals of D-(-)-salts | Resolution is enabled by the co-crystallization of the resolving agent's salt with the target compound's salt |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluorophenylglycine |

| 2-Fluorophenylglycine |

| (S)-2-chlorophenylglycine |

| Phenylglycine |

| (+)-10-camphorsulfonic acid |

| Tartaric Acid |

| (-)-Proline |

| (-)-2-Aminobutanol |

| Benzaldehyde |

| 4-Br-benzaldehyde |

| N-phenylacetyl-2-fluorophenylglycine |

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is crucial for expanding its applications in medicinal chemistry and chemical biology. Through targeted chemical modifications, the intrinsic properties of the parent amino acid can be fine-tuned to enhance biological activity, improve pharmacokinetic profiles, or introduce novel functionalities for specific applications.

Chemical derivatization of this compound offers a versatile strategy to create a diverse library of compounds with tailored properties. Modifications can be strategically introduced at the N-terminus (amino group), the C-terminus (carboxyl group), or the phenyl ring.

N-Terminus Derivatization: The amino group is a common site for modification. Acylation, for instance, can be used to introduce a variety of functional groups. This can be achieved by reacting the this compound with acyl chlorides or anhydrides. Another important modification is the introduction of protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), which are essential for its use in stepwise peptide synthesis. biosynth.comlibretexts.org

C-Terminus Derivatization: The carboxyl group can be converted into esters, amides, or other functionalities. Esterification, for example, can alter the polarity and solubility of the molecule. Amidation, by reacting with various amines, can lead to a wide range of derivatives with potentially new biological activities.

Phenyl Ring Derivatization: The ortho-fluorine atom on the phenyl ring influences the electronic properties and conformation of the molecule. Further substitutions on the aromatic ring can be explored to modulate these properties. While specific examples for this compound are not detailed in the provided literature, general strategies for aromatic substitution could be applied, although the existing fluorine atom would direct further substitutions.

The following table illustrates potential derivatization strategies for this compound based on general organic chemistry principles.

| Functional Group | Derivatization Reaction | Reagents | Potential Outcome |

| Amino Group (N-Terminus) | Acylation | Acyl chloride, Anhydride | Introduction of various functional groups, altered biological activity |

| N-Alkylation | Alkyl halide | Modified steric and electronic properties | |

| Boc Protection | Di-tert-butyl dicarbonate | Preparation for peptide synthesis libretexts.org | |

| Fmoc Protection | Fmoc-Cl, Fmoc-OSu | Preparation for solid-phase peptide synthesis libretexts.org | |

| Carboxyl Group (C-Terminus) | Esterification | Alcohol, Acid catalyst | Increased lipophilicity, altered solubility |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Creation of diverse amide derivatives libretexts.org | |

| Phenyl Ring | Further Aromatic Substitution | Electrophilic/Nucleophilic reagents | Modulation of electronic properties and bioactivity |

The incorporation of this compound into peptide and protein structures is a key application, enabling the study of protein folding, function, and the development of novel therapeutic peptides. This can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. bachem.combachem.com

Solid-Phase Peptide Synthesis (SPPS):

SPPS is the most common method for peptide synthesis, where the peptide is assembled stepwise while being anchored to an insoluble resin support. bachem.com The process involves repeated cycles of deprotection and coupling. bachem.com

The general workflow for incorporating this compound using the prevalent Fmoc/tBu strategy would be as follows:

Resin Preparation: An appropriate resin (e.g., Wang or Rink Amide resin) is chosen based on the desired C-terminal functionality. nih.gov

First Amino Acid Attachment: The C-terminal amino acid of the target peptide is attached to the resin. nih.gov

Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com

Coupling: The N-Fmoc protected this compound is activated using a coupling reagent and then added to the resin to form a new peptide bond. creative-peptides.com

Washing: Excess reagents and byproducts are washed away. bachem.com

Repeat: The deprotection and coupling cycles are repeated with subsequent amino acids until the desired peptide sequence is assembled.

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). youtube.com

| Step | Description | Common Reagents |

| Resin Swelling | Preparing the resin for synthesis by swelling in an appropriate solvent. | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Fmoc Deprotection | Removal of the N-terminal Fmoc group to expose the free amine. | 20% Piperidine in DMF |

| Amino Acid Activation | Activation of the carboxyl group of the incoming Fmoc-N-o-Fluorophenylglycine. | HATU, HBTU, TBTU, DIC/HOBt |

| Coupling | Formation of the peptide bond between the activated amino acid and the resin-bound peptide. | Activated amino acid, DIEA (base) |

| Washing | Removal of excess reagents and byproducts. | DMF, DCM |

| Final Cleavage | Cleavage of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA), scavengers (e.g., TIS, water) |

Solution-Phase Peptide Synthesis:

In solution-phase synthesis, all reactions are carried out in a homogeneous solution. libretexts.org This method is often preferred for large-scale synthesis of shorter peptides. bachem.com The key challenge is the purification of the product after each step. nih.gov

The general strategy involves:

Protection: The N-terminus of one amino acid (or peptide fragment) and the C-terminus of the other are protected. For incorporating this compound, its N-terminus would be protected (e.g., with Boc or Z-group) and it would be reacted with a C-terminally protected amino acid. libretexts.org

Coupling: The two protected amino acids are coupled in solution using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org

Purification: The resulting dipeptide is purified to remove unreacted starting materials and byproducts.

Deprotection: One of the protecting groups is selectively removed to allow for the next coupling reaction. libretexts.org

The "Group-Assisted Purification (GAP)" chemistry is an advancement in solution-phase synthesis that avoids traditional purification methods like chromatography by using a protecting group that facilitates easy purification by extraction. nih.govresearchgate.netrsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for minimizing the environmental impact of chemical manufacturing. Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Sustainable Synthesis of this compound:

While specific green synthesis routes for this compound were not found in the provided search results, general principles can be applied. Traditional synthetic routes for amino acids often involve harsh reagents and generate significant waste. Greener alternatives could include:

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions. nih.gov For instance, transaminases could potentially be used to convert a keto-acid precursor into the desired amino acid. Enzymatic synthesis of other unnatural amino acids has been demonstrated and could be adapted. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources instead of petrochemicals.

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids.

Green Principles in Peptide Synthesis Incorporating this compound:

Significant efforts are being made to make peptide synthesis, particularly SPPS, more sustainable. These principles would apply to the synthesis of peptides containing this compound:

Solvent Reduction: SPPS is known for its high consumption of solvents like DMF and DCM. chempep.com Strategies to reduce solvent use include optimizing washing protocols and using more efficient coupling reagents.

Alternative Solvents: Research is ongoing to replace hazardous solvents with greener alternatives.

Atom Economy: Improving the efficiency of reactions to incorporate a maximum amount of the starting materials into the final product, thus reducing waste. Solution-phase synthesis can sometimes offer better atom economy than SPPS due to the latter's use of excess reagents. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce reaction times and energy consumption.

The following table summarizes some green chemistry approaches applicable to the synthesis and use of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Application in Peptide Synthesis |

| Catalysis | Use of biocatalysts (e.g., enzymes) for stereoselective synthesis. nih.gov | Development of more efficient and recyclable coupling reagents. |

| Renewable Feedstocks | Synthesis from bio-based starting materials. | Use of bio-derived solvents. |

| Safer Solvents & Reagents | Replacing hazardous reagents and solvents with greener alternatives. nih.gov | Replacing DMF and DCM with safer solvents; using less toxic deprotection and cleavage reagents. chempep.com |

| Waste Prevention | Designing synthetic routes with higher yields and fewer byproducts. | Optimizing SPPS protocols to minimize excess reagents and solvent waste. nih.gov |

| Energy Efficiency | Use of microwave or ultrasound to accelerate reactions. | Microwave-assisted SPPS to reduce synthesis time. |

Advanced Spectroscopic and Analytical Characterization of N O Fluorophenylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For N-o-Fluorophenylglycine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a comprehensive picture of its atomic connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR Applications in this compound Analysis

The analysis of this compound by ¹H, ¹³C, and ¹⁹F NMR yields distinct spectra that are used for its structural confirmation. The ¹H NMR spectrum provides information about the protons in the molecule, including those on the aromatic ring and the alpha-carbon. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing fluorine atom. ubc.caresearchgate.netresearchgate.net

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, from the carboxyl and alpha-carbons to the carbons of the fluorinated benzene (B151609) ring. hmdb.caoregonstate.edu The carbon directly bonded to the fluorine atom exhibits a characteristic large one-bond ¹³C-¹⁹F coupling constant, which is a key identifier.

¹⁹F NMR is particularly sensitive and provides a distinct signal for the fluorine atom, with a chemical shift that is highly sensitive to its electronic environment. wikipedia.org This makes it an excellent probe for studying molecular interactions. acs.org The coupling of the ¹⁹F nucleus to nearby ¹H and ¹³C nuclei provides further structural constraints. ucsb.eduslideshare.net

Table 1: Representative NMR Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and experimental conditions. Values are illustrative based on typical ranges for similar structures.

| Nucleus | Atom Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity & Coupling Constants (J) Hz |

| ¹H | α-CH | ~4.0 - 4.5 | Singlet (s) or Doublet (d) |

| Aromatic CH | ~7.0 - 7.6 | Multiplet (m) | |

| NH₂ | Variable | Broad singlet (br s) | |

| COOH | Variable, >10 | Broad singlet (br s) | |

| ¹³C | C=O | ~170 - 180 | Singlet (s) or small couplings |

| α-CH | ~55 - 65 | Singlet (s) | |

| C-F | ~155 - 165 | Doublet (d), ¹JCF ≈ 240-250 Hz | |

| Aromatic C | ~115 - 135 | Various (s, d) with C-F couplings | |

| ¹⁹F | C-F | ~ -110 to -120 (vs CFCl₃) | Multiplet (m) due to coupling with protons |

Solid-State NMR for Polypeptide Labeling and Conformational Studies

When this compound is incorporated into a polypeptide, solid-state NMR (ssNMR) becomes a crucial tool for studying the structure and dynamics of the peptide, especially in environments like biological membranes. mit.edu The ¹⁹F nucleus serves as a highly sensitive and background-free reporter group. colab.ws

By selectively labeling a peptide with this compound, researchers can use ¹⁹F ssNMR to gain insights into:

Peptide Conformation: The chemical shift of the ¹⁹F label is anisotropic, meaning it depends on the orientation of the molecule relative to the external magnetic field. This chemical shift anisotropy (CSA) provides information about the local secondary structure and conformational dynamics of the peptide backbone where the label is located. nih.gov

Membrane Interactions: For membrane-associated peptides, ¹⁹F ssNMR can determine the orientation and depth of insertion of the labeled side chain within a lipid bilayer. nih.govnih.gov

Structural Changes: Changes in the ¹⁹F NMR spectrum can signal conformational changes in the peptide upon binding to a target or in response to environmental stimuli.

Fast magic-angle spinning (MAS) techniques in ¹⁹F ssNMR experiments improve spectral resolution, allowing for more detailed structural analysis of fluorinated APIs (Active Pharmaceutical Ingredients) and labeled biomolecules. nih.govnih.gov

Statistical Hetero Correlation Spectroscopy (SHY) for NMR/MS Data Integration

Statistical Hetero Correlation Spectroscopy (SHY) is a powerful data analysis technique used to find correlations between signals from different analytical platforms, such as NMR and Mass Spectrometry, when applied to the same set of samples. nih.gov This approach is particularly useful in complex mixture analysis, like in metabolomics. mdpi.com

While not a direct analysis of a pure compound, SHY would be instrumental in identifying this compound within a biological matrix. The methodology works by calculating the statistical covariance between variables (e.g., an NMR chemical shift and an MS mass-to-charge ratio) across a cohort of samples. nih.gov A strong correlation between a specific m/z value from MS and a set of ¹H, ¹³C, or ¹⁹F signals from NMR provides strong evidence that these signals originate from the same molecule. rsc.org This integrated approach significantly enhances the confidence of metabolite identification in complex biological systems. nih.gov

Mass Spectrometry (MS) and Hyphenated Analytical Techniques

Mass spectrometry is a cornerstone of analytical chemistry, providing precise information on molecular weight and elemental composition. When combined with separation techniques like liquid chromatography, its power is greatly enhanced.

High-Resolution Mass Spectrometry (HRMS) for Identification and Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. nih.gov For this compound (C₈H₈FNO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. pnnl.gov This capability is critical for confirming the identity of the compound and for identifying unknown metabolites in complex samples. nih.gov

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Typical Mass Accuracy (ppm) |

| [M+H]⁺ | C₈H₉FNO₂⁺ | 170.0612 | < 5 ppm |

| [M+Na]⁺ | C₈H₈FNNaO₂⁺ | 192.0431 | < 5 ppm |

| [M-H]⁻ | C₈H₇FNO₂⁻ | 168.0466 | < 5 ppm |

Tandem MS (MS/MS) experiments on the precursor ion can provide structural information through characteristic fragmentation patterns, further confirming the molecule's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Metabolomic Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the detection and quantification of specific compounds in complex mixtures such as biological fluids or plant extracts. nih.govbiorxiv.org This method offers high sensitivity and selectivity. labrulez.com

In a typical workflow for analyzing this compound:

Chromatographic Separation: A liquid chromatography system, often using a reversed-phase (e.g., C18) column, separates this compound from other amino acids and matrix components based on its physicochemical properties. nih.gov

Ionization: The separated compound is ionized, typically using electrospray ionization (ESI), to produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.

MS/MS Detection: A tandem mass spectrometer is set to a specific mode, such as Multiple Reaction Monitoring (MRM), for highly selective quantification. The first mass analyzer selects the precursor ion of this compound (e.g., m/z 170.06), which is then fragmented. The second mass analyzer monitors for a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the target molecule, minimizing interferences and allowing for accurate quantification even at very low concentrations. researchgate.net

This LC-MS/MS approach is fundamental to metabolomic profiling studies, enabling researchers to track changes in the concentration of this compound and related metabolites in various biological states. noaa.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical characterization of this compound, enabling its separation from impurities and the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a crucial role in the purity assessment and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its preparative isolation. The method's high resolution and sensitivity make it ideal for detecting and quantifying even trace impurities. chromatographyonline.compharmaguideline.com For routine purity analysis, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with acidic modifiers such as trifluoroacetic acid to ensure good peak shape for the amino acid.

Given that this compound is a chiral compound, existing as a pair of enantiomers, chiral HPLC is essential for separating these mirror-image isomers. nih.gov The separation of enantiomers is critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. nih.gov Chiral separation can be achieved through several approaches in HPLC, with the use of a chiral stationary phase (CSP) being the most common. nih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids. For instance, a teicoplanin-based CSP, such as an Astec CHIROBIOTIC® T column, has been shown to be successful in resolving the enantiomers of a variety of underivatized amino acids. The mobile phase in such separations is often a polar organic or aqueous-organic mixture.

The validation of an HPLC method for purity and enantiomeric excess determination is a critical step to ensure the reliability of the results. chromatographyonline.compharmaguideline.compharmtech.com This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines. chromatographyonline.comunr.edu.ar

Interactive Data Table: Representative HPLC Conditions for Chiral Separation of Phenylglycine Analogs

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Polysaccharide-based CSP | Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) |

| Mobile Phase | Hexane/Isopropanol with acidic/basic modifier | Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 220 nm |

| Temperature | 25 °C | 30 °C |

| Expected Outcome | Baseline resolution of enantiomers | Separation of enantiomers with good peak symmetry |

Note: These are representative conditions and would require optimization for this compound.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Analytical Protocols

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. thermofisher.com Therefore, derivatization is a necessary step to increase their volatility for GC analysis. thermofisher.comresearchgate.net Common derivatization procedures involve the conversion of the polar amino and carboxyl groups into less polar and more volatile esters or silyl (B83357) derivatives. researchgate.netnih.gov

A two-step derivatization can be employed, where the carboxylic acid group is first esterified, followed by acylation of the amino group. nih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another widely used method for derivatizing amino acids for GC analysis. thermofisher.com The resulting derivatives can then be separated on a suitable GC column, typically a nonpolar or medium-polarity column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.comnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. iitg.ac.in It is often used to monitor the progress of reactions, check the purity of fractions during purification, and to determine the appropriate solvent system for column chromatography. nih.govresearchgate.net For the separation of amino acids, polar stationary phases like silica (B1680970) gel or cellulose (B213188) are commonly used. researchgate.netimsa.edu

The mobile phase is typically a mixture of a moderately polar organic solvent, an acid or a base, and water. A common mobile phase for the TLC of amino acids is a mixture of n-butanol, acetic acid, and water. researchgate.net After development, the spots are visualized, as amino acids are typically colorless. Ninhydrin is a common visualizing agent that reacts with the amino group of this compound to produce a colored spot, usually purple or yellow. iitg.ac.in The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter for a given compound under specific TLC conditions. orientjchem.org

Interactive Data Table: Typical Analytical Protocols for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization/Visualization | Expected Result |

| GC | 5% Phenylpolysiloxane | Helium | Silylation (e.g., with MSTFA) | Chromatogram with a peak corresponding to the derivatized compound |

| TLC | Silica Gel | n-Butanol:Acetic Acid:Water | Ninhydrin spray and heating | Colored spot with a characteristic Rf value |

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound. These techniques probe the vibrational modes of the molecule, offering a unique spectroscopic fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands at frequencies characteristic of specific bonds and functional groups. upi.edu In its solid state, this compound exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO⁻). This is reflected in its FTIR spectrum.

The spectrum of this compound is expected to show a broad absorption band in the region of 3200-2500 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium group, often overlapping with O-H stretching vibrations if any water is present. The asymmetric and symmetric stretching vibrations of the carboxylate group typically appear as strong absorptions around 1610-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong band in the 1250-1000 cm⁻¹ region. Bending vibrations of the N-H and C-H groups, as well as vibrations of the aromatic ring, will also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-2500 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |

| 1610-1550 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) |

| 1500-1400 | N-H Bend | Ammonium (-NH₃⁺) |

| 1420-1380 | C=O Symmetric Stretch | Carboxylate (-COO⁻) |

| 1250-1000 | C-F Stretch | Fluoroaromatic |

| 1600-1450 | C=C Ring Stretches | Aromatic Ring |

| 900-675 | C-H Out-of-plane Bend | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. dgao-proceedings.denih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.govarxiv.org While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations. nih.gov Therefore, the aromatic ring vibrations and the C-C backbone stretching in this compound are expected to be strong in the Raman spectrum.

The Raman spectrum of this compound would likely show prominent peaks corresponding to the breathing modes of the phenyl ring, typically in the 1000-800 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic backbone would appear in the 3100-2800 cm⁻¹ range. The symmetric stretching of the carboxylate group, which is also Raman active, would be observed around 1400 cm⁻¹. The C-F stretching vibration is also expected to be visible in the Raman spectrum.

Interactive Data Table: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2800 | C-H Stretch | Aliphatic |

| ~1600 | C=C Ring Stretch | Aromatic Ring |

| ~1400 | C=O Symmetric Stretch | Carboxylate (-COO⁻) |

| 1250-1000 | C-F Stretch | Fluoroaromatic |

| 1000-800 | Ring Breathing Mode | Aromatic Ring |

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD analysis would provide precise information on its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This information is crucial for understanding its physical properties and for computational modeling studies.

The process involves irradiating a single crystal of this compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and the regularly spaced atoms in the crystal lattice produce a diffraction pattern of discrete spots. The positions and intensities of these spots are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~5-10 |

| b (Å) | ~10-15 |

| c (Å) | ~10-20 |

| β (°) (if monoclinic) | ~90-110 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | Hydrogen bonding, π-stacking |

Note: This is a hypothetical representation of the type of data that would be obtained from an XRD analysis.

Specialized Elemental and Trace Analysis Methods

Precise quantification of fluorine is critical for the characterization of this compound. Techniques such as Particle Induced Gamma-ray Emission (PIGE) and Combustion Ion Chromatography (CIC) offer high sensitivity and accuracy for determining fluorine content.

Particle Induced Gamma-ray Emission (PIGE) for Fluorine Quantification

Particle-Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analytical technique highly effective for the quantification of light elements, including fluorine. clu-in.orgnih.gov The method involves bombarding a sample with a high-energy proton beam, which excites the fluorine-19 (¹⁹F) nuclei. researchgate.netunion.edu As these nuclei de-excite, they emit gamma rays at characteristic energies (specifically 110 and 197 keV) that are unique to fluorine. nih.govunion.edu The intensity of these emitted gamma rays is directly proportional to the concentration of fluorine in the sample, allowing for precise quantification. researchgate.netunion.edu

PIGE is particularly valuable as a surface analysis technique and for quantitative imaging, providing spatial distribution of fluorine within a sample at a micrometric scale. nih.govnih.gov This capability is advantageous for analyzing the homogeneity of this compound in various matrices. The technique is rapid, with analysis times often under a few minutes per sample, and sensitive, with detection limits reaching the parts-per-billion (ppb) range. clu-in.orgserdp-estcp.mil For analysis, a sample of this compound would be mounted on a target frame and subjected to a proton beam, typically with an energy of a few megaelectronvolts (MeV), from a particle accelerator. union.edunih.gov

Table 1: Hypothetical PIGE Analysis Parameters for this compound

| Parameter | Value | Description |

| Incident Particle | Proton (p) | Ionizing particle used to excite the sample nuclei. |

| Beam Energy | 3.4 MeV | Energy of the incident proton beam. nih.gov |

| Beam Current | 5-10 nA | The rate of flow of protons to the sample. nih.gov |

| Target Nucleus | ¹⁹F | The stable isotope of fluorine being analyzed. |

| Nuclear Reaction | ¹⁹F(p,p′γ)¹⁹F | Inelastic scattering reaction producing characteristic gamma rays. nih.gov |

| Characteristic Gamma-ray Energies | 110 keV, 197 keV | Energies of gamma rays emitted from excited ¹⁹F nuclei, used for identification. union.edu |

| Detector | High-Purity Germanium (HPGe) | Detector used for its high energy resolution in gamma-ray spectroscopy. nih.gov |

| Limit of Detection (LOD) | ~13 nmol F/cm² | Typical sensitivity of the PIGE technique for fluorine on surfaces. researchgate.net |

Combustion Ion Chromatography (CIC) for Total Fluorine Analysis

Combustion Ion Chromatography (CIC) is a robust method for determining the total fluorine content in a sample. chromatographyonline.com This technique is particularly useful for quantifying adsorbable organic fluorine (AOF) and extractable organic fluorine (EOF). montrose-env.comnih.gov The process involves the complete combustion of the this compound sample in a high-temperature furnace (pyrolysis), which converts the organically bound fluorine into gaseous hydrogen fluoride (B91410) (HF). tudelft.nlbattelle.org

This gas is then collected in an aqueous absorption solution. shimadzu.com Subsequently, this solution is injected into an ion chromatograph (IC), which separates the fluoride ions from other anions. tudelft.nlshimadzu.com The concentration of fluoride is then quantified by a conductivity detector. CIC is a powerful screening tool because it provides a measure of the total organic fluorine, encompassing the parent compound and any potential fluorinated impurities, without needing to identify each individual compound. measurlabs.com The method has been validated for a wide range of fluorinated organic substances, showing good recoveries. nih.gov

Table 2: Illustrative CIC Analysis Results for Total Fluorine in a this compound Sample

| Parameter | Value | Description |

| Sample Mass | 1.0 mg | The amount of this compound sample analyzed. |

| Combustion Temperature | 1000 °C | Temperature required to ensure complete conversion of organic fluorine to HF. |

| Absorption Solution | Deionized Water | Solution used to trap the gaseous hydrogen fluoride. battelle.org |

| IC Eluent | Carbonate/Bicarbonate Buffer | Mobile phase used in the ion chromatograph to separate anions. |

| Measured Fluoride (F⁻) in Solution | 1.12 mg/L | Concentration of fluoride detected by the ion chromatograph in the absorption solution. |

| Calculated Total Fluorine | 11.2% | The percentage of fluorine by weight in the original this compound sample. |

| Theoretical Fluorine Content | 11.23% | Expected fluorine content based on the molecular formula of this compound (C₈H₈FNO₂). |

Chemometric Modeling Techniques for Spectroscopic Data Interpretation

Spectroscopic techniques generate large and complex datasets that can be challenging to interpret directly. nih.gov Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. ijpsjournal.comnih.gov For a compound like this compound, chemometric models are essential for quality control, quantitative analysis, and process monitoring by correlating spectral data with specific chemical properties. nih.govfrontiersin.org

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. pnnl.govmdpi.com PCA is an exploratory tool used to identify patterns, group samples, and detect outliers in spectral data without prior knowledge of the samples. nih.gov For instance, it could differentiate between batches of this compound based on subtle variations in their infrared spectra.

PLS regression is a predictive modeling technique used to quantify the concentration of a substance in a mixture. pnnl.gov By building a model from spectra of samples with known this compound concentrations, the concentration in unknown samples can be accurately predicted. mdpi.com These methods enhance the utility of spectroscopic data, allowing for rapid, non-destructive, and multivariate analysis. nih.gov

Table 3: Conceptual Framework for Chemometric PLS Model for this compound Quantification using Spectroscopic Data

| Model Component | Description | Example Application |

| Spectroscopic Technique | e.g., Near-Infrared (NIR) or FT-IR Spectroscopy | A rapid and non-destructive method to obtain spectral fingerprints of the samples. nih.gov |

| X-matrix (Predictors) | Spectral Data | A matrix containing the absorbance values at multiple wavelengths/wavenumbers for a set of calibration samples. |

| Y-vector (Response) | This compound Concentration | A vector containing the known concentrations of this compound for each calibration sample. |

| Calibration Model | Partial Least Squares (PLS) Regression | A statistical model that finds the relationship between the spectral data (X) and the concentration (Y). pnnl.gov |

| Model Validation | Cross-validation, Prediction on an independent test set | Procedures to assess the accuracy and robustness of the calibration model. |

| Prediction | Quantitative determination | Using the validated PLS model to predict the concentration of this compound in new, unknown samples from their spectra. |

Catalytic Applications and Mechanistic Studies Involving N O Fluorophenylglycine

N-o-Fluorophenylglycine in Asymmetric Catalysis

Asymmetric catalysis aims to synthesize chiral molecules with a preference for one enantiomer, a critical process in the development of pharmaceuticals and fine chemicals. rsc.org Non-proteinogenic amino acids, a category that includes this compound, are valuable building blocks in this field. nih.gov

Ligand Design and Chiral Induction in Organic Transformations

Chiral ligands are crucial components of many asymmetric catalysts, modifying the metal center to control the stereochemical outcome of a reaction. researchgate.net The design of these ligands often involves incorporating chiral scaffolds that can effectively transfer stereochemical information to the substrate. While there is extensive research on chiral ligand design using various backbones, rsc.orgnih.gov specific examples detailing the synthesis and application of ligands derived directly from this compound are not readily found. In principle, the amine and carboxylic acid functionalities of this compound could be used to synthesize chiral ligands, such as phosphine, N,N'-dioxide, or other chelating ligands. nih.gov The fluorine substituent could influence the electronic properties of the ligand and its interaction with a metal center, potentially impacting chiral induction.

Development of Novel Catalytic Systems for Enantioselective Reactions

The development of new catalytic systems is essential for expanding the scope of enantioselective transformations. rsc.org While phenylglycine amphiphiles have been used to create chiral supramolecular nanozymes for enantioselective catalysis, austinpublishinggroup.com similar systems explicitly using this compound have not been reported. The unique properties of fluorinated compounds suggest that catalysts incorporating this compound could offer novel reactivity or selectivity in reactions such as asymmetric alkylations or additions. nih.gov

Role in Transition-Metal Catalysis and Organocatalysis

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The incorporation of fluorine into molecules is an active area of research within this field. beilstein-journals.orgresearchgate.net While there is extensive literature on transition-metal-catalyzed reactions involving fluorinated compounds, specific studies detailing the use of this compound as a ligand or substrate in such reactions are scarce.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. nih.gov Amino acids and their derivatives are a well-established class of organocatalysts. However, the literature focuses heavily on proline and its derivatives, with less attention on other non-canonical amino acids like this compound.

Biocatalysis Mediated by this compound Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov The enzymatic synthesis of fluorinated compounds is a growing field of interest. nih.gov While there are reports on the enzymatic resolution of related compounds like phenylglycine, specific studies on the biocatalytic applications of this compound derivatives are not widely available. In principle, enzymes could be used for the kinetic resolution of racemic this compound or for the stereoselective synthesis of its derivatives. researchgate.netrsc.org

Mechanistic Investigations via Kinetic Studies and Computational Chemistry (e.g., DFT)

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Kinetic studies and computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways and transition states. While DFT has been used to study various catalytic reactions, merckmillipore.com including those involving fluorinated molecules, specific mechanistic investigations of reactions catalyzed by this compound are not present in the available literature.

Applications in Fine Chemical and Pharmaceutical Synthesis

Fluorinated compounds play a significant role in the pharmaceutical and fine chemical industries due to their unique properties. boronmolecular.comresearchgate.net Fluorinated building blocks are widely used in drug design and the synthesis of bioactive molecules. Although this compound can be considered a valuable fluorinated building block, boronmolecular.com specific examples of its application in the synthesis of pharmaceuticals or fine chemicals are not well-documented in the scientific literature.

Biological Activity and Pharmacological Significance of N O Fluorophenylglycine Derivatives

N-o-Fluorophenylglycine as a Pharmacological Building Block

The strategic introduction of fluorine into drug candidates can profoundly alter their pharmacokinetic and pharmacodynamic profiles. This compound is utilized as a key structural motif in the synthesis of novel therapeutic agents, offering a route to enhanced potency and improved metabolic stability.

Design and Synthesis of Novel Pharmaceutical Agents with Improved Efficacy and Selectivity

This compound serves as a versatile building block in the rational design of new pharmaceutical agents. The presence of the fluorine atom can significantly enhance binding affinity to biological targets, leading to improved drug efficacy. This enhancement is often attributed to the unique electronic properties of fluorine, which can alter the acidity of nearby protons, modulate hydrogen bonding networks, and participate in favorable orthogonal multipolar interactions with protein residues. nih.gov

The synthesis of peptides and small molecules incorporating this fluorinated amino acid can be achieved through established methods like solid-phase peptide synthesis (SPPS), allowing for its precise placement within a sequence. nih.gov By replacing a natural amino acid, such as phenylalanine, with this compound, medicinal chemists can fine-tune the electronic and steric properties of a lead compound. This substitution can lead to greater selectivity for the intended receptor or enzyme, thereby reducing off-target effects. For instance, the strategic placement of fluorine can alter the conformation of a peptide, pre-organizing it into a shape that is optimal for binding to a specific target.

Chemical Modifications for Enhanced Stability and Specificity in Drug Design

A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of unnatural amino acids like this compound is a well-established strategy to overcome this limitation. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage. When this compound is part of a peptide backbone, its presence can sterically hinder the approach of proteolytic enzymes, thereby increasing the half-life of the drug in vivo. nih.gov

Furthermore, chemical modifications involving this compound can enhance target specificity. The fluorine atom's high electronegativity can influence the local molecular environment, leading to more specific and stable interactions with the target protein. This can be particularly advantageous in designing enzyme inhibitors or receptor antagonists where high specificity is crucial to minimize side effects. The increased metabolic stability and enhanced specificity contribute to a more favorable pharmacokinetic profile, a critical aspect of drug design.

Structure-Activity Relationship (SAR) Studies of this compound Conjugates

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For conjugates of this compound, these studies focus on how the fluorine atom impacts molecular conformation and interactions with biological targets.

Conformational Control in Peptides and Proteins via Fluorination Motifs

The introduction of fluorinated amino acids is a powerful tool for controlling the secondary structure of peptides and proteins. mdpi.com The fluorine atom, due to its size and electronegativity, can exert significant influence over the torsional angles of the peptide backbone and side chains. This "fluorine-derived conformational control" can be used to stabilize specific secondary structures such as α-helices or β-sheets, or to induce specific turns. nih.gov

For example, studies on peptides containing fluorinated side chains have shown that the degree of fluorination can destabilize helical structures to varying extents. nih.gov This allows for the precise modulation of a peptide's three-dimensional shape, which is critical for its interaction with other biomolecules. By locking a peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity and biological activity.

| Fluorination Strategy | Observed Conformational Effect | Potential Application | Reference |

|---|---|---|---|

| Side-chain fluorination on aromatic residues | Can stabilize or destabilize α-helices depending on position and degree of fluorination. | Engineering peptides with specific folds for receptor binding. | nih.gov |

| Incorporation into interior hydrophobic cores | Aids in the preservation and stabilization of secondary and tertiary protein structure. | Enhancing the thermal and proteolytic stability of therapeutic proteins. | mdpi.com |

| Substitution in amyloid-forming peptides | Can prevent aggregation by altering folding pathways and secondary structure propensities. | Development of inhibitors for amyloid-fibril formation in neurodegenerative diseases. |

Modulating Molecular Interactions through Lipophilicity and Hydrogen Bonding

The fluorine atom in this compound significantly alters the molecule's ability to participate in non-covalent interactions, which are crucial for drug-receptor binding. Fluorination generally increases the lipophilicity of a molecule. While fluorine itself is highly electronegative, the C-F bond is relatively nonpolar and contributes to a more hydrophobic character. This increased lipophilicity can enhance a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

| Property | Phenylglycine | This compound | Impact on Molecular Interactions | Reference |

|---|---|---|---|---|

| Lipophilicity | Moderate | Increased | Enhances interactions with hydrophobic binding pockets and can improve membrane permeability. | nih.gov |

| Hydrogen Bonding | Aromatic ring can act as a weak H-bond acceptor. | Fluorine acts as a weak H-bond acceptor; modulates nearby H-bond donors/acceptors via induction. | Allows for fine-tuning of binding affinity and specificity through subtle electronic effects. | |

| Dipole Moment | Relatively low | Locally increased around the C-F bond | Can lead to favorable orthogonal multipolar interactions with protein targets. |

Investigations into Antimicrobial and Antiviral Properties

The search for novel antimicrobial and antiviral agents is a critical area of pharmaceutical research. The incorporation of fluorinated moieties, such as this compound, into bioactive scaffolds is an emerging strategy in this field. While research specifically focused on this compound derivatives is still developing, studies on related fluorinated peptides and small molecules provide a strong rationale for their investigation.

The introduction of fluorinated amino acids into antimicrobial peptides (AMPs) has been shown to enhance their potency and stability. acs.orgresearchgate.net Fluorination can increase the hydrophobicity of these peptides, which may improve their ability to interact with and disrupt bacterial membranes. acs.org For example, the substitution of tryptophan residues with fluorotryptophans in certain AMPs significantly enhanced their antibacterial activity without a notable increase in toxicity to human cells. nih.gov Similarly, cationic surfactants based on phenylglycine have demonstrated antibacterial activity, suggesting that fluorinated versions could offer modified or enhanced properties. researchgate.net

In the context of antiviral research, many existing antiviral drugs are fluorinated compounds. nih.govthermofisher.com The fluorine atom is often crucial for the mechanism of action, for instance, by acting as a bioisostere for a hydroxyl group or by blocking metabolic degradation. Peptide-based antiviral agents are also an area of active research, with studies showing that modifications, including the incorporation of unnatural amino acids, can lead to potent viral inhibitors. nih.govnih.gov Glycine (B1666218) amide derivatives have themselves been shown to inhibit HIV-1 replication, indicating that modified glycine structures could be a fruitful area for antiviral drug discovery. google.com Therefore, the synthesis and evaluation of this compound derivatives represent a promising, albeit underexplored, avenue for the development of new antimicrobial and antiviral therapeutics.

Activity against Bacterial and Viral Pathogens

Derivatives of this compound have been investigated for their potential as antimicrobial agents. Research has shown that the introduction of a fluorine atom into the phenyl ring of glycine derivatives can significantly influence their biological activity.

Antibacterial Activity: The antibacterial efficacy of various derivatives has been demonstrated against a range of pathogens, particularly drug-resistant strains. For instance, certain N-substituted piperazinyl-quinolones, which can be structurally related to fluorophenylglycine derivatives, have shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds with a 2,4-difluorophenyl group were found to be more active than their 2,4-dichlorophenyl counterparts, highlighting the positive influence of fluorine substitution. nih.gov

In studies on other aromatic derivatives, biphenyl (B1667301) and dibenzofuran (B1670420) compounds have been synthesized and tested against prevalent antibiotic-resistant bacteria. mdpi.com One compound, 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol, showed inhibitory activity comparable to ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. mdpi.com The structure-activity relationship studies indicated that strong electron-withdrawing groups, such as fluorine, on one of the phenyl rings were beneficial for antibacterial activity. mdpi.com Similarly, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These compounds were also effective at eradicating preformed biofilms. nih.gov

Below is a table summarizing the minimum inhibitory concentration (MIC) values for selected derivatives against various bacterial strains.

| Compound Type | Derivative | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole | Compound 13 | MRSA | 3.12 | nih.gov |

| Biphenyl | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | MRSA | 3.13 | mdpi.com |

| Biphenyl | 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 | mdpi.com |

| Biphenyl | 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol (6g) | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | mdpi.com |

Antiviral Activity: The antiviral potential of fluorinated amino acid derivatives extends to various viruses. While direct studies on this compound are limited in the search results, related compounds show promise. For example, flavaglines, which are natural products, have demonstrated antiviral effects against several viruses, including coronaviruses, by targeting host cell factors. nih.gov Similarly, natural flavonoid derivatives like Baicalein have shown pan-coronavirus antiviral activity, including against SARS-CoV-2. uniroma1.it

Other research has focused on inhibiting viral replication by targeting host pathways. D,L-lysine acetylsalicylate ⋅ glycine (BAY 81-8781) has been shown to control highly pathogenic avian influenza virus infection in vitro by inhibiting the NF-κB pathway, which is essential for efficient viral propagation. nih.gov In mouse models, inhalation of this compound reduced lung virus titers and protected against lethal infection. nih.gov

Inhibition of Key Biological Processes (e.g., HIV Replication, Peptidoglycan Biosynthesis)

Inhibition of HIV Replication: Derivatives of amino acids and related structures have been explored as inhibitors of Human Immunodeficiency Virus (HIV) replication. The mechanism of action often involves targeting crucial viral enzymes or host cell factors necessary for the viral life cycle. For instance, quinolinonyl non-diketo acid derivatives have been designed as selective inhibitors of the ribonuclease H (RNase H) function of the HIV reverse transcriptase (RT). unica.it Several of these compounds were active against RNase H and viral replication in the low micromolar range. unica.it

Another strategy involves the inhibition of host factors like cyclin-dependent kinase 9 (CDK9) by flavonoid-based compounds, which can durably reinforce HIV latency. nih.gov Other approaches have identified non-nucleoside RT inhibitors (NNRTIs) that act through a novel mechanism by competing with the nucleotide substrate. mdpi.com While not direct derivatives of this compound, these studies highlight the diverse strategies for inhibiting HIV replication through modified small molecules.

Inhibition of Peptidoglycan Biosynthesis: Peptidoglycan is a vital component of the bacterial cell wall, making its synthesis an attractive target for antibacterial agents. nih.gov The inhibition of the late stages of cell wall biosynthesis is a key mechanism for many antibiotics. researchgate.net Muraymycins are an example of novel peptidoglycan biosynthesis inhibitors. nih.gov Semi-synthetic derivatives of muraymycin C1 have demonstrated good inhibitory activity against the enzymes MraY and MurG, which are involved in this pathway. The activity of these derivatives was found to be well-correlated with the lipophilicity of the introduced substituent. nih.gov This principle of modifying a core structure to enhance activity against specific bacterial targets is central to the development of new antibiotics based on amino acid scaffolds.

Interactions with Biological Targets and Receptors

Elucidation of Binding Mechanisms and Receptor Modulation

Understanding how this compound derivatives interact with their biological targets is crucial for rational drug design. Glycine itself is a neurotransmitter, and its receptors (GlyRs) are important targets in the central nervous system. nih.gov The binding of agonists like glycine to these receptors induces conformational changes that open an ion channel. nih.gov

Studies on related compounds provide insight into potential binding mechanisms. For example, competitive N-methyl-D-aspartate (NMDA) receptor antagonists have been shown to indirectly modulate the glycine binding site on the NMDA receptor complex. nih.gov This suggests a functional coupling between different recognition sites on the receptor. The potency of these antagonists in inhibiting glycine binding often correlates with their ability to displace NMDA-selective agonists. nih.gov

In the context of HIV inhibitors, docking studies have been used to understand how quinolinone-based derivatives bind to the RNase H active site. unica.it These studies revealed that the compounds coordinate with the magnesium ions in the catalytic site and interact with highly conserved amino acid residues. unica.it This chelation of metal cofactors is a common mechanism for enzyme inhibitors.

The modulation of receptor function can be complex. For instance, inhibitory glycine receptors can be modulated by various substances, including ethanol (B145695) and zinc ions, which bind to distinct sites on the receptor protein to either potentiate or inhibit its function. nih.gov These allosteric binding sites offer alternative targets for receptor modulation.

Application as Probes for Biological Systems

Fluorescent probes are invaluable tools for studying biological processes in real-time without causing significant damage to the system. nih.govmdpi.com Derivatives of amino acids and other natural products can be modified with fluorophores to create these probes.

A pyrroloquinoline-derivative-based fluorescent probe, PQP-1, was developed for the selective detection of lysine (B10760008) in living cells and water samples. nih.govmdpi.com This probe exhibited high selectivity and a low limit of detection, demonstrating its utility for biological imaging. nih.govmdpi.com The development of such probes allows for the visualization and quantification of specific molecules within complex biological environments.

The principle involves attaching a fluorescent molecule (fluorophore) to a recognition unit, which could be a derivative of this compound, that specifically binds to the target of interest. nih.gov This allows researchers to track the location and concentration of the target molecule within cells or tissues. nih.gov For example, dansyl-labeled derivatives have been used for fluorescence and photoaffinity labeling experiments to investigate their localization in parasite-infected red blood cells. nih.gov This application highlights the potential for appropriately modified this compound derivatives to be developed into probes for studying specific biological targets and pathways.

Biochemical Pathways and Metabolomic Investigations of N O Fluorophenylglycine

Integration into Endogenous Metabolic Networks and Amino Acid Pathways

N-o-Fluorophenylglycine, as a non-proteinogenic amino acid, is not a component of naturally occurring proteins and does not have a dedicated endogenous metabolic pathway. However, its structural similarity to proteinogenic amino acids like phenylalanine and glycine (B1666218) suggests potential for interaction with and integration into existing metabolic networks. The primary routes for such integration are through the broad substrate specificity of enzymes involved in amino acid transport and metabolism.

The cellular metabolism of common amino acids such as glycine and serine is a complex network central to biosynthesis and energy production. Serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate, and in turn, serves as the primary precursor for glycine biosynthesis in most organisms, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). Glycine can be catabolized by the glycine cleavage system (GCS), which breaks it down into carbon dioxide and ammonia.

The introduction of an analogue like this compound can lead to its entry into these pathways. Its uptake into the cell would be mediated by general amino acid transporters. Once inside, it could act as a competitive inhibitor or a substrate for various enzymes. For instance, it could potentially be recognized by aminotransferases that typically act on aromatic amino acids.

A significant area where fluorinated phenylglycines are integrated is in the non-ribosomal peptide synthetase (NRPS) machinery of microorganisms. NRPSs are large, multienzyme complexes that synthesize a wide range of peptide natural products, including many antibiotics. These enzymes exhibit a degree of substrate flexibility, allowing them to incorporate non-proteinogenic amino acids. This promiscuity is the basis for engineered biosynthesis and mutasynthesis, where analogues like fluorinated phenylglycines are supplied to a culture to be incorporated into a final product, demonstrating a clear, albeit engineered, integration into a biosynthetic pathway.

Engineered Biosynthetic Routes and Mutasynthesis for this compound Analogue Production

Mutasynthesis is a powerful technique that combines genetic engineering and precursor-directed biosynthesis to create novel natural product analogues. The process typically involves creating a mutant strain of a microorganism that is blocked in the synthesis of a specific precursor building block of a natural product. When unnatural analogues of that precursor are fed to this mutant, the biosynthetic machinery may accept and incorporate them, resulting in the production of a modified final compound.

This approach has been successfully applied to incorporate fluorinated phenylglycine residues into complex peptide antibiotics. The biosynthesis of glycopeptide antibiotics (GPAs), such as vancomycin, relies on NRPSs to assemble a heptapeptide (B1575542) core from various amino acid precursors, including 4-hydroxyphenylglycine (Hpg).

In one study, researchers created a mutant of the GPA-producing bacterium Amycolatopsis balhimycina by deleting the genes responsible for Hpg synthesis. Feeding various fluorinated phenylglycine (F-Phg) analogues to this mutant strain resulted in the production of novel, fluorinated GPA derivatives. However, the study noted that the incorporation of F-Phg residues was limited by poor acceptance by the NRPS machinery, highlighting a key challenge in mutasynthesis.

A similar strategy was used to generate novel derivatives of pristinamycin (B1678112) I, a streptogramin antibiotic that contains an L-phenylglycine (L-Phg) residue. A mutant of Streptomyces pristinaespiralis unable to synthesize L-Phg was generated. When this strain was supplemented with 4-fluorophenylglycine, it successfully produced 6-fluoropristinamycin I.

| Parent Antibiotic Class | Producing Organism (Engineered) | Natural Precursor | Analogue Fed (Mutasynthon) | Resulting Novel Compound |

|---|---|---|---|---|

| Glycopeptide Antibiotics (GPAs) | Amycolatopsis balhimycina Δhpg | 4-Hydroxyphenylglycine (Hpg) | Fluorinated Phenylglycines (F-Phg) | Fluorinated GPA Derivatives |

| Pristinamycin | Streptomyces pristinaespiralis ΔpglAΔsnaE1 | L-Phenylglycine (L-Phg) | 4-Fluorophenylglycine | 6-Fluoropristinamycin I |

These studies demonstrate the feasibility of using engineered biosynthetic routes to produce this compound analogues, expanding the chemical diversity of valuable natural products.

Functional Assessment in Cellular and Organismal Systems

Cellular Metabolism: The integration of an unnatural amino acid into cellular processes can significantly disrupt metabolic homeostasis. Because amino acid metabolism is interconnected with central carbon metabolism (e.g., glycolysis and the TCA cycle), perturbations can have widespread effects. For example, the catabolism of glycine is linked to one-carbon metabolism, which is crucial for the synthesis of nucleotides and for methylation reactions. Introducing an analogue like this compound could interfere with these pathways by inhibiting key enzymes or being converted into toxic metabolites.

Oxidative Stress Pathways: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. This imbalance can lead to damage of lipids, proteins, and DNA. High concentrations of the natural amino acid glycine have been shown in vitro to induce lipid peroxidation and deplete levels of the key antioxidant glutathione (B108866) (GSH) in rat brain tissue. This effect may be mediated, in part, through the N-methyl-D-aspartate (NMDA) receptor, for which glycine is a co-agonist.

Given these findings, it is plausible that this compound could also modulate oxidative stress pathways. Its potential mechanisms of action could include:

Direct generation of ROS: The metabolism of the fluorinated aromatic ring could potentially produce reactive intermediates.

Inhibition of antioxidant enzymes: It might interfere with the function of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx), which are critical for detoxifying ROS.

Depletion of antioxidant reserves: Similar to glycine, it could lead to a reduction in cellular glutathione levels.

Interaction with signaling pathways: It could affect signaling pathways that respond to oxidative stress, such as the Keap1-Nrf2 pathway, which regulates the expression of many antioxidant genes.

While these mechanisms are biologically plausible, direct experimental evidence detailing the specific impact of this compound on cellular metabolism and oxidative stress pathways is not available in the reviewed literature.

Biochemical Flux Analysis and Pathway Elucidation

Metabolomic investigations, coupled with biochemical flux analysis, provide powerful tools to trace the transformation of such unnatural amino acids within a biological system. creative-proteomics.com These techniques allow for the quantitative analysis of metabolic fluxes, which are the rates of intracellular metabolic reactions. wikipedia.org By using isotopically labeled this compound, for instance with ¹³C or ¹⁵N, researchers could trace the path of the labeled atoms through various metabolic pathways. nih.gov

Hypothesized Metabolic Pathways for this compound

Based on the metabolism of structurally related amino acids, this compound is likely to be a substrate for several key enzymatic reactions. The primary routes of metabolism for amino acids typically involve transamination, decarboxylation, and potentially further degradation of the resulting keto-acid.

One of the principal reactions that aromatic amino acids undergo is transamination, catalyzed by aminotransferases. In this reaction, the amino group of this compound would be transferred to an α-keto acid, such as α-ketoglutarate, to form glutamate (B1630785) and the corresponding α-keto acid of this compound, which would be o-fluorophenylpyruvic acid. This reaction is a crucial link between amino acid and carbohydrate metabolism.

Another potential metabolic route is decarboxylation, which would lead to the formation of a biogenic amine. This reaction, catalyzed by a decarboxylase, would produce o-fluorophenylethylamine. Biogenic amines derived from amino acids often have significant physiological roles.